One key application of H-trans-4,5-Dehydro-DL-Lys-OH 2 HCl is as a precursor for the production of tritium-labeled lysine (). Tritium is a radioactive isotope of hydrogen and is a valuable tool for studying metabolic pathways involving lysine. By incorporating tritium into the structure of lysine, researchers can track its movement and utilization within cells and organisms.
H-trans-4,5-Dehydro-DL-Lys-OH 2 HCl can act as a competitive inhibitor of lysine utilization by various microorganisms (). This property makes it useful in studies investigating the role of lysine in microbial growth and metabolism. By inhibiting the uptake or conversion of lysine, researchers can gain insights into the specific pathways and enzymes involved in lysine utilization by different microbes.
H-trans-4,5-Dehydro-DL-Lys-OH 2 HCl has been shown to inhibit the activity of lysine 2,3-aminomutase, an enzyme found in certain bacteria like Clostridium subterminale SB4 (). Lysine 2,3-aminomutase plays a crucial role in lysine metabolism by converting it to another amino acid. By studying the inhibition of this enzyme by H-trans-4,5-Dehydro-DL-Lys-OH 2 HCl, researchers can gain a better understanding of the mechanism and regulation of lysine metabolism in these organisms.
(E)-2,6-diaminohex-4-enoic acid dihydrochloride, also known as DL-trans-2,6-diamino-4-hexenoic acid dihydrochloride, is a synthetic amino acid derivative characterized by its unique structure that includes two amino groups and a double bond in the hexenoic acid framework. Its molecular formula is C₆H₁₂N₂O₂, with a molecular weight of 144.17 g/mol . This compound is notable for its potential applications in biochemical research and therapeutic development due to its structural properties.
Research indicates that (E)-2,6-diaminohex-4-enoic acid dihydrochloride exhibits various biological activities:
The synthesis of (E)-2,6-diaminohex-4-enoic acid dihydrochloride typically involves the following steps:
This method can be optimized for large-scale production by controlling reaction conditions such as temperature and pH.
(E)-2,6-diaminohex-4-enoic acid dihydrochloride has several applications in scientific research and industry:
Studies have demonstrated that (E)-2,6-diaminohex-4-enoic acid dihydrochloride interacts with various biological targets:
These interactions highlight its significance in biochemical pathways and therapeutic contexts.
Several compounds share structural similarities with (E)-2,6-diaminohex-4-enoic acid dihydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Key Differences |
---|---|---|
DL-2,6-Diaminohexanoic Acid | Saturated | Lacks double bond; less reactive |
DL-2,6-Diamino-4-Hexynoic Acid | Triple Bond | Contains triple bond instead of double bond |
(E)-1,5-Diamino-2-Pentene | Shorter Chain | Shorter carbon chain; different double bond position |
(E,E)-1,6-Diamino-2,4-Hexadiene | Longer Chain | Contains multiple double bonds |
The presence of the double bond in (E)-2,6-diaminohex-4-enoic acid dihydrochloride enhances its reactivity compared to its saturated analogs and provides unique properties that are valuable in biochemical applications .